molecular formula C13H9Cl2NO B1455150 4-(2,5-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187169-73-8

4-(2,5-Dichlorobenzoyl)-2-methylpyridine

Cat. No. B1455150
M. Wt: 266.12 g/mol
InChI Key: MCJHJGCHQSPWJI-UHFFFAOYSA-N
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Description

“4-(2,5-Dichlorobenzoyl)-2-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a dichlorobenzoyl group, which is a benzene ring with two chlorine atoms and a carbonyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a dichlorobenzoyl chloride with an arylamine compound in a suitable solvent . The specific synthesis process for “4-(2,5-Dichlorobenzoyl)-2-methylpyridine” would likely depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of “4-(2,5-Dichlorobenzoyl)-2-methylpyridine” would likely be determined by techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,5-Dichlorobenzoyl)-2-methylpyridine” would be determined by its specific chemical structure. Similar compounds often have properties such as a specific melting point, boiling point, and density .

Scientific Research Applications

Supramolecular Association and Crystal Structures

The research on similar compounds to 4-(2,5-Dichlorobenzoyl)-2-methylpyridine has demonstrated their potential in forming hydrogen-bonded supramolecular associations. For example, compounds obtained from the self-assembly of certain acids with 2-amino-4-methylpyridine showcased organic salts with proton transfer to the pyridine N moiety. These compounds adopt supramolecular heterosynthons further connected via hydrogen bonds to form supramolecular chains. This indicates the role of weak and strong noncovalent interactions in crystal packing and highlights the potential of similar compounds in materials science for the development of 1D–3D framework structures due to various non-covalent interactions (Khalib et al., 2014).

Synthesis and Structural Analysis

Another aspect of scientific research applications involves the synthesis and crystal structure analysis of compounds with dichlorobenzoyl and methylpyridine components. The synthesis of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine demonstrates the intricacies of molecular structure and potential for developing new chemical entities. This compound exhibits a dimer linked by intermolecular hydrogen bonds, showcasing its relevance in the study of molecular interactions and structural chemistry (Zou Xia, 2001).

Halogen/Halogen Displacement in Pyridines

Research on halogen/halogen displacement in pyridines and other heterocycles, including compounds closely related to 4-(2,5-Dichlorobenzoyl)-2-methylpyridine, explores the chemical reactivity and mechanisms underlying halogen exchange processes. This line of research is fundamental for understanding and designing reactions for synthetic chemistry applications, indicating the versatility of such compounds in organic synthesis (Schlosser & Cottet, 2002).

N-Oxide Preparation

The efficient preparation of heterocyclic N-oxides from pyridine and derivatives, including 2-methylpyridine and similar structures, underscores the importance of 4-(2,5-Dichlorobenzoyl)-2-methylpyridine in pharmaceutical and chemical research. Such methodologies are crucial for the development of new therapeutic agents and chemical intermediates, highlighting the compound's potential in various scientific research applications (Zhong, Guo, & Song, 2004).

Safety And Hazards

The safety and hazards associated with “4-(2,5-Dichlorobenzoyl)-2-methylpyridine” would depend on its specific chemical structure. Similar compounds can cause severe skin burns and eye damage .

Future Directions

The future directions for research on “4-(2,5-Dichlorobenzoyl)-2-methylpyridine” would likely depend on its potential applications. Given its complex structure, it could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

(2,5-dichlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-6-9(4-5-16-8)13(17)11-7-10(14)2-3-12(11)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJHJGCHQSPWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223098
Record name (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorobenzoyl)-2-methylpyridine

CAS RN

1187169-73-8
Record name (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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